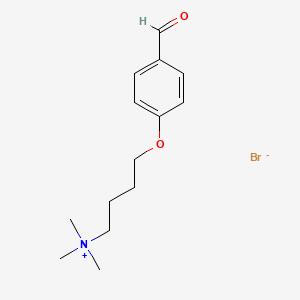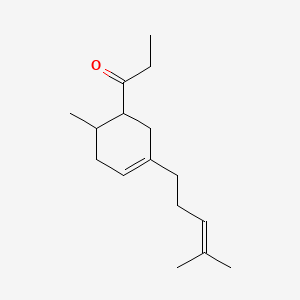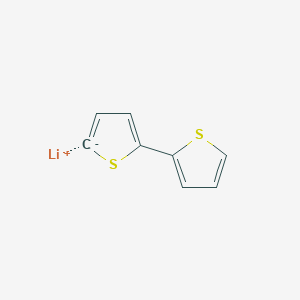
lithium;5-thiophen-2-yl-2H-thiophen-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide is a compound that features a lithium ion coordinated to a thiophene ring system Thiophene is a five-membered aromatic ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-thiophen-2-yl-2H-thiophen-2-ide typically involves the reaction of thiophene derivatives with lithium reagents. One common method is the lithiation of thiophene using n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at low temperatures to control the reactivity and selectivity of the lithiation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and minimizing the risk of side reactions.
化学反応の分析
Types of Reactions
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups onto the thiophene ring .
科学的研究の応用
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of lithium;5-thiophen-2-yl-2H-thiophen-2-ide involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. In biological systems, the compound may interact with cellular components, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2 and 5 positions.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group at the 2 position.
Uniqueness
Lithium;5-thiophen-2-yl-2H-thiophen-2-ide is unique due to the presence of the lithium ion, which imparts distinct chemical and physical properties.
特性
CAS番号 |
71486-35-6 |
|---|---|
分子式 |
C8H5LiS2 |
分子量 |
172.2 g/mol |
IUPAC名 |
lithium;5-thiophen-2-yl-2H-thiophen-2-ide |
InChI |
InChI=1S/C8H5S2.Li/c1-3-7(9-5-1)8-4-2-6-10-8;/h1-5H;/q-1;+1 |
InChIキー |
QLCULWQNABMYRV-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CSC(=C1)C2=CC=[C-]S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanesulfonic acid, 2-[3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14471195.png)
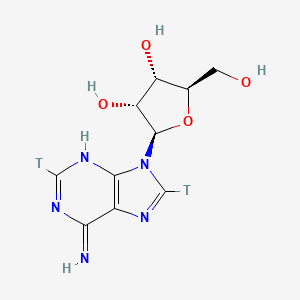
![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
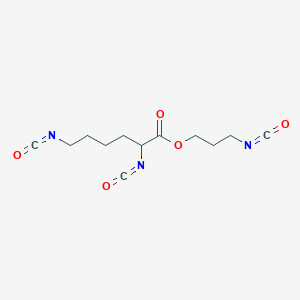
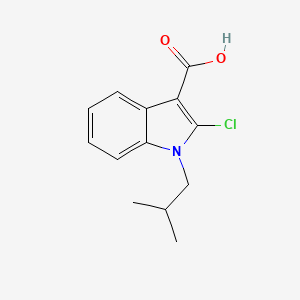
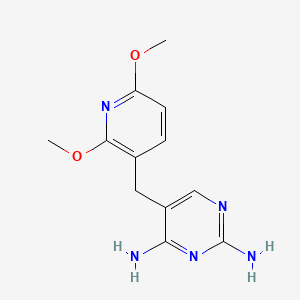



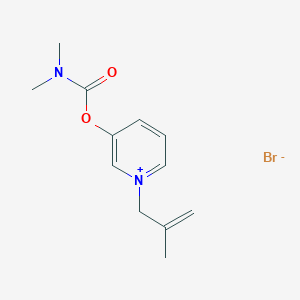
![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)
